2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Overview
Description
“2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine” is a chemical compound that is part of the pyrimidinamine class of compounds . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
Scientific Research Applications
Synthesis Techniques and Derivatives
- Microwave irradiative cyclocondensation has been used to synthesize pyrimidine linked pyrazole heterocyclics like 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine, revealing its utility in crafting heterocyclic compounds efficiently. The process involves the synthesis of required intermediates and their further transformation into targeted structures, confirming the versatility of this compound in forming complex heterocyclic structures (Deohate & Palaspagar, 2020).
- Intramolecular cyclization and further reaction with appropriate amines and enaminone compounds have led to the creation of novel derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety. This indicates the compound's significant role in forming complex molecular structures, hinting at its potential in diverse scientific applications (Ho & Suen, 2013).
Antimicrobial and Insecticidal Potential
- Compounds derived from this structure have shown promising insecticidal and antibacterial potential, indicating their relevance in developing new pesticides and antibiotics. Their ability to effectively target Pseudococcidae insects and selected microorganisms positions them as potent agents in agricultural and pharmaceutical sectors (Deohate & Palaspagar, 2020).
Anticancer Properties
- Novel pyrazole derivatives, including structures related to 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine, have exhibited significant anticancer activity. These compounds, characterized through various spectral and analytical techniques, have been evaluated against certain cancer cell lines, showing higher activity than some reference drugs. This underscores the compound's potential in cancer therapy and drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
IUPAC Name |
2-cyclopropyl-6-(1,5-dimethylpyrazol-3-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-7-5-10(16-17(7)2)9-6-11(13)15-12(14-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUOKYMZQSRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=NC(=N2)C3CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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